![molecular formula C8H17NO B13324078 (S)-2-(piperidin-3-yl)propan-2-ol](/img/structure/B13324078.png)
(S)-2-(piperidin-3-yl)propan-2-ol
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Overview
Description
(S)-2-(piperidin-3-yl)propan-2-ol is a chiral compound with a piperidine ring attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(piperidin-3-yl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and acetone.
Reaction Conditions: The key step involves the enantioselective reduction of a ketone intermediate to form the chiral alcohol. This can be achieved using chiral catalysts or reagents.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.
Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(piperidin-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or carboxylic acids.
Reduction: Can produce various alcohol derivatives.
Substitution: Can introduce new functional groups onto the piperidine ring.
Scientific Research Applications
(S)-2-(piperidin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(piperidin-3-yl)propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-2-(piperidin-3-yl)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
2-(piperidin-3-yl)ethanol: A similar compound with a different carbon chain length.
3-(piperidin-3-yl)propan-1-ol: Another related compound with a different position of the hydroxyl group.
Uniqueness
(S)-2-(piperidin-3-yl)propan-2-ol is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and drug development.
Biological Activity
(S)-2-(piperidin-3-yl)propan-2-ol is a chiral compound belonging to the class of piperidine derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a piperidine ring, which is a six-membered saturated nitrogen-containing heterocycle. The stereochemistry at the second carbon atom (C2) is crucial for its biological activity. The compound can be represented as follows:
1. Dopamine Transporter Inhibition
Research indicates that piperidine derivatives, including this compound, exhibit significant affinity for the dopamine transporter (DAT). A study highlighted that certain piperidine analogs showed high affinity for DAT, suggesting potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .
Compound | DAT Affinity (Ki) | NET Affinity (Ki) |
---|---|---|
This compound | TBD | TBD |
Compound I | 142 ± 22 nM | 7,414 ± 978 nM |
Compound II | 649 ± 100 nM | 728 ± 142 nM |
2. Antituberculosis Activity
This compound has also been investigated for its antituberculosis properties. A study identified a related piperidinol compound with an MIC of 1.5 μg/mL against Mycobacterium tuberculosis, indicating that structural modifications in piperidine derivatives can lead to significant biological activity against tuberculosis .
3. Anticancer Potential
Recent investigations have explored the anticancer potential of piperidine derivatives. In vitro studies demonstrated that compounds with hydroxyl groups exhibit improved antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. The presence of hydroxyl groups was found to lower IC50 values significantly, enhancing their effectiveness in inhibiting cell growth .
The mechanisms through which this compound exerts its biological effects are multi-faceted:
- DAT Inhibition : By binding to DAT, the compound may increase dopamine levels in synaptic clefts, potentially alleviating symptoms of depression or other mood disorders.
- Cell Cycle Regulation : The antiproliferative effects observed in cancer studies suggest that this compound may interfere with cell cycle progression, leading to apoptosis in malignant cells.
- Hydrogen Bonding : The hydroxy group in the structure allows for hydrogen bonding interactions with biological targets, enhancing solubility and bioavailability.
Case Study 1: Dopamine Transporter Studies
In a comparative study involving various piperidine derivatives, this compound was noted for its selective inhibition of DAT over serotonin transporter (SERT), suggesting a favorable profile for targeting dopaminergic pathways without affecting serotonergic systems .
Case Study 2: Anticancer Efficacy
A series of experiments were conducted using this compound against different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed in untreated controls . This highlights the potential of this compound as a lead in anticancer drug development.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-[(3S)-piperidin-3-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-8(2,10)7-4-3-5-9-6-7/h7,9-10H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
GWVNRACDDXBNBZ-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)([C@H]1CCCNC1)O |
Canonical SMILES |
CC(C)(C1CCCNC1)O |
Origin of Product |
United States |
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